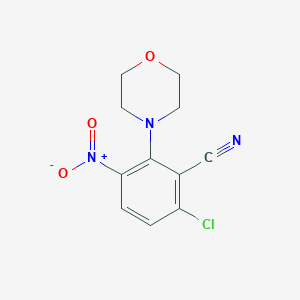

![molecular formula C9H17NO4S B2796266 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide CAS No. 2248330-13-2](/img/structure/B2796266.png)

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

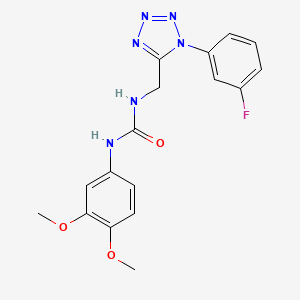

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is a chemical compound with the CAS Number: 2248330-13-2 . It has a molecular weight of 235.3 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is 1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Intermediates

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide and its derivatives are noteworthy for their role as bifunctional synthetic intermediates. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, demonstrates significant utility in synthesizing a wide range of organic chemicals. This compound was efficiently synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, with acetic acid used as a catalyst. The optimized synthesis conditions improved the chromatographic yield to 80% from 65% and reduced reaction time significantly, highlighting its efficiency in chemical synthesis (Zhang Feng-bao, 2006).

Spirocyclization and Stereoselectivity

The synthesis of 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been explored, showcasing the potential of these compounds in spirocyclization reactions with high stereoselectivity. This process is instrumental in creating functionalized dioxaspiro[4,5]decanes, which could serve as valuable intermediates in medicinal chemistry and materials science (J. Carretero, N. Diaz, J. Rojo, 1994).

Organocatalytic Enantioselective Synthesis

Research has also delved into the organocatalytic enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization (NCAL), using dioxaspiro compounds as intermediates. This methodology underscores the versatility of dioxaspiro[4.5]decanes in synthesizing enantioselective compounds, which are crucial in developing pharmaceuticals with high specificity and efficacy (Henry H Nguyen et al., 2012).

Antimicrobial and Antitubercular Applications

Further research into the antimicrobial and antitubercular potential of dioxaspiro[4.5]decanes and related structures is evident. For example, compounds containing the dioxaspiro[4.5]decan structure have been evaluated for their antimicrobial activities, indicating the broader biological applications of these chemical structures. This opens avenues for the development of new antimicrobial agents based on the dioxaspiro[4.5]decan scaffold (M. Natarajan et al., 2021).

Safety and Hazards

The safety information available indicates that 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAWXJODGXDREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)OC1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)

![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2796204.png)